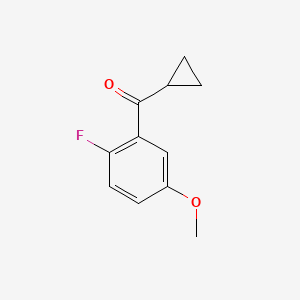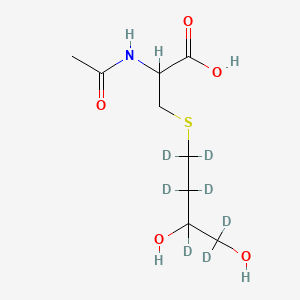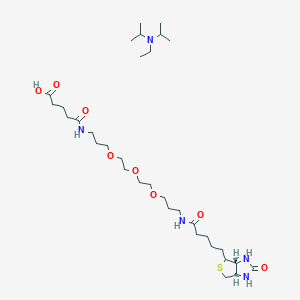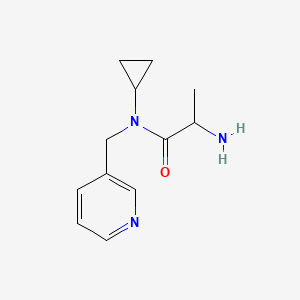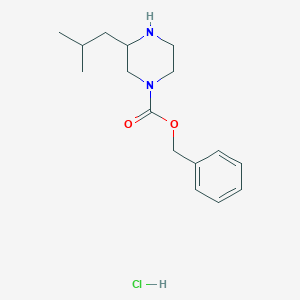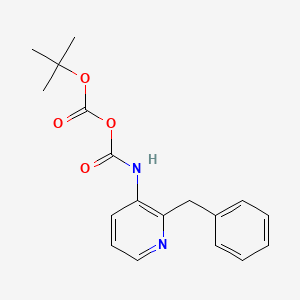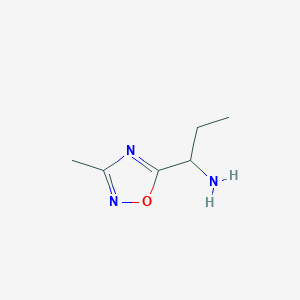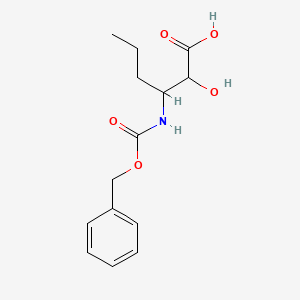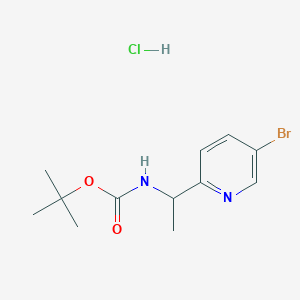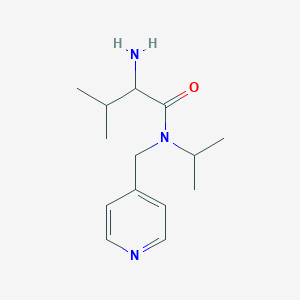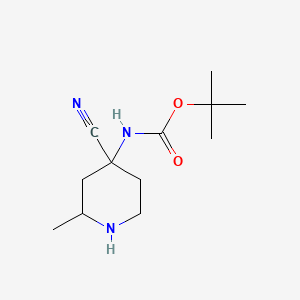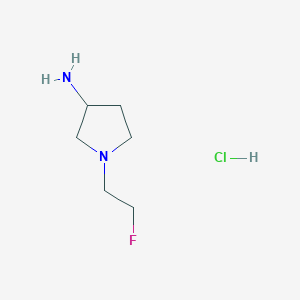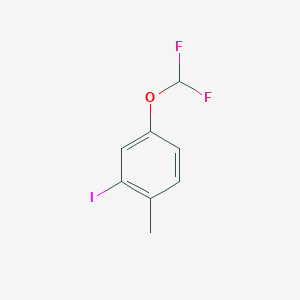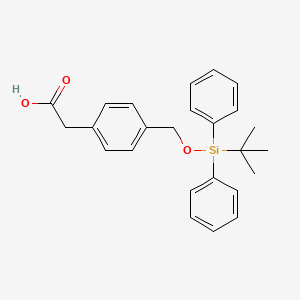
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenylacetic acid derivative. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are mild, and the protecting group is introduced with high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyldiphenylsilyl chloride and appropriate bases under controlled conditions would be scaled up for industrial applications.
化学反应分析
Types of Reactions
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenylacetic acid moiety.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluoride sources like tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Medicine: May be used in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid primarily involves the stability and resistance of the TBDPS group to acidic and nucleophilic conditions. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing for selective deprotection under specific conditions .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but less stable under acidic conditions.
Trimethylsilyl (TMS) ethers: Less stable and more susceptible to hydrolysis compared to TBDPS.
tert-Butyldimethylsilyloxyacetaldehyde: Used in similar protecting group strategies.
Uniqueness
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid is unique due to the increased steric bulk and stability of the TBDPS group, which provides enhanced resistance to acidic and nucleophilic conditions compared to other silyl protecting groups .
属性
分子式 |
C25H28O3Si |
|---|---|
分子量 |
404.6 g/mol |
IUPAC 名称 |
2-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]acetic acid |
InChI |
InChI=1S/C25H28O3Si/c1-25(2,3)29(22-10-6-4-7-11-22,23-12-8-5-9-13-23)28-19-21-16-14-20(15-17-21)18-24(26)27/h4-17H,18-19H2,1-3H3,(H,26,27) |
InChI 键 |
AVEFENJERHXCHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


